3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide is a complex organic compound that features a combination of fluorinated phenyl groups, an imidazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the Imidazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Groups: This step often involves the use of fluorinated phenylboronic acids or halides in a Suzuki-Miyaura coupling reaction.
Attachment of the Benzamide Moiety: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like LiAlH4.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or H2O2 can be used.
Reduction: LiAlH4 or NaBH4 are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interaction of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The fluorinated phenyl groups and the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid
- **3-Fluorophenylboronic acid
Uniqueness
What sets 3-[2-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide apart is its combination of fluorinated phenyl groups and an imidazole ring, which can provide unique electronic properties and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2S/c26-19-10-8-17(9-11-19)15-29-24(33)18-4-3-5-20(14-18)31-13-12-28-25(31)34-16-23(32)30-22-7-2-1-6-21(22)27/h1-14H,15-16H2,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNWRSMSXCPJOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.